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Compound of Interest

Compound Name: TMX-2164

Cat. No.: B10821743 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of TMX-2164, a rationally

designed, irreversible covalent inhibitor of B-cell lymphoma 6 (BCL6). TMX-2164 represents a

significant advancement in the pursuit of targeted therapies for lymphoid malignancies by

employing a tyrosine-directed covalent targeting strategy. This guide details its chemical

structure, mechanism of action, key experimental data, and the methodologies used for its

characterization.

Core Properties of TMX-2164
TMX-2164 is a sulfonyl fluoride-containing small molecule that functions as an irreversible

inhibitor of BCL6, a transcriptional repressor frequently implicated in the pathogenesis of

diffuse large B-cell lymphoma (DLBCL).[1][2] It was developed through the optimization of a

reversible parental compound to achieve sustained target engagement and improved

antiproliferative activity.[1]
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Parameter Data Reference

Compound Name TMX-2164 [3]

Chemical Name

3-(((5-chloro-4-((8-methoxy-1-

methyl-3-(2-(methylamino)-2-

oxoethoxy)-2-oxo-1,2-

dihydroquinolin-6-

yl)amino)pyrimidin-2-

yl)amino)methyl)benzenesulfo

nyl fluoride

[3]

Molecular Formula C34H31ClFN7O7S N/A

Mechanism of Action
Irreversible covalent inhibitor of

BCL6, targeting Tyrosine 58.
[1][2][3]

In Vitro and Cellular Activity
Assay Parameter Value Cell Line Reference

BCL-6 Co-

repressor

Peptide

Displacement

Assay

IC50 152 nM
N/A

(Biochemical)
[3]

Antiproliferation

Assay
GI50

Single-digit

micromolar
SU-DHL-4 [1]

Cellular Target

Engagement

Sustained

Occupancy

Demonstrated

post-washout

HEK293T-cells

with BCL6-eGFP

reporter

[1]

Mechanism of Action and Signaling Pathway
TMX-2164 exerts its function by covalently modifying Tyrosine 58 (Tyr58) within the lateral

groove of the BCL6 BTB domain.[1][2] This lateral groove is a critical interface for the

recruitment of co-repressor proteins such as SMRT, N-CoR, and BCOR.[4][5][6] By irreversibly
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binding to Tyr58, TMX-2164 prevents these protein-protein interactions, thereby inhibiting the

transcriptional repressor function of BCL6.

BCL6 is a master regulator in germinal center B-cells, repressing genes involved in cell cycle

control, DNA damage response, and differentiation.[4] Its constitutive activity in DLBCL is a key

driver of lymphomagenesis.[7][8] Upstream signaling, such as through the CD40 receptor, can

lead to the downregulation of BCL6 via NF-κB and IRF4.[8] TMX-2164's inhibition of BCL6 is

expected to de-repress target genes, leading to anti-proliferative effects in BCL6-dependent

cancer cells.
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BCL6 Signaling Pathway and TMX-2164's Point of Intervention.
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Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of TMX-2164 are

provided below. These protocols are based on the information available in the primary

publication and its supplementary materials.

Synthesis of TMX-2164
The synthesis of TMX-2164 is a multi-step process. A schematic overview is presented in the

original publication.[1] The key final step involves a one-pot palladium-catalyzed synthesis of

the sulfonyl fluoride from an aryl bromide precursor.[1]

Starting Materials: 2-[(6-((2,5-dichloropyrimidin-4-yl)amino)-8-methoxy-1-methyl-2-oxo-1,2-

dihydroquinolin-3-yl)oxy]-N-methylacetamide and N-(3-Bromobenzyl)pyrimidin-2-amine

derivatives.[1]

Key Reaction: Aromatic nucleophilic substitution followed by palladium-catalyzed sulfonyl

fluoride formation.[1]

Reagents and Conditions for Sulfonyl Fluoride Formation: DABSO, PdCl2(AmPhos)2, TEA, i-

PrOH at 75 °C, followed by NFSI at room temperature.[1]

BCL-6 Co-repressor Peptide Displacement Assay
This assay was utilized to determine the in vitro potency of TMX-2164 in disrupting the

interaction between BCL6 and a co-repressor peptide. A Time-Resolved Fluorescence

Resonance Energy Transfer (TR-FRET) format is commonly used for this type of assay.

Principle: The assay measures the ability of a test compound to displace a fluorescently

labeled co-repressor peptide from the BCL6 protein, leading to a decrease in the FRET

signal.

General Protocol Outline:

Recombinant human BCL6 protein is incubated with a biotinylated co-repressor peptide

(e.g., from BCOR or SMRT) and a terbium-labeled anti-His antibody (donor).

Streptavidin-d2 (acceptor) is added, which binds to the biotinylated peptide.
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In the absence of an inhibitor, the proximity of the donor and acceptor results in a high

FRET signal.

TMX-2164 is added at varying concentrations.

The displacement of the co-repressor peptide by TMX-2164 leads to a concentration-

dependent decrease in the FRET signal.

The IC50 value is calculated from the resulting dose-response curve.

Cellular Washout Assay
This assay is crucial for confirming the covalent and sustained target engagement of an

irreversible inhibitor within a cellular context.

Principle: After treating cells with the inhibitor and then washing it away, a covalent inhibitor

will remain bound to its target, protecting it from subsequent degradation or modification. A

reversible inhibitor will dissociate and be washed away, leaving the target susceptible.

Protocol Outline:

HEK293T cells engineered to express a BCL6-eGFP fusion protein are used as a reporter

system.[1]

Cells are treated with TMX-2164 (e.g., at 5 µM) for a defined period (e.g., 30 hours) to

allow for covalent bond formation.[1]

The culture medium containing excess, unbound TMX-2164 is removed, and the cells are

washed multiple times with fresh, inhibitor-free medium.

Following the washout, a BCL6 degrader (e.g., BI-3802) is added to the cells at various

concentrations.[1]

The levels of BCL6-eGFP are monitored (e.g., by measuring the eGFP/mCherry ratio if a

co-transfected fluorescent protein is used as an internal control).[1]

Sustained target engagement by TMX-2164 is confirmed if the BCL6-eGFP protein is

protected from degradation by the subsequently added degrader, in contrast to cells
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treated with a reversible inhibitor.[1]

Experimental and Developmental Workflow
The discovery and characterization of TMX-2164 followed a rational design workflow typical for

the development of covalent inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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